molecular formula C25H27FN4O3 B3411728 N-(2-fluorophenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide CAS No. 921496-16-4

N-(2-fluorophenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide

Cat. No.: B3411728
CAS No.: 921496-16-4
M. Wt: 450.5 g/mol
InChI Key: ZJFCILROTIMXIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,4-dihydropyridine core substituted with a methoxy group at position 5, a ketone at position 4, and a phenylpiperazinylmethyl moiety at position 2. The acetamide side chain is linked to a 2-fluorophenyl group, contributing to its stereoelectronic profile.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN4O3/c1-33-24-17-30(18-25(32)27-22-10-6-5-9-21(22)26)20(15-23(24)31)16-28-11-13-29(14-12-28)19-7-3-2-4-8-19/h2-10,15,17H,11-14,16,18H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFCILROTIMXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group could yield a hydroxylated derivative, while halogenation of the phenyl rings could produce various halogenated derivatives .

Scientific Research Applications

Structural Representation

The compound features a dihydropyridine core linked to a piperazine moiety and a fluorophenyl group, contributing to its pharmacological properties.

Antidepressant Activity

Recent studies have investigated the potential antidepressant effects of compounds similar to N-(2-fluorophenyl)-2-acetamide derivatives. The piperazine ring is known for its activity on serotonin receptors, which are crucial in mood regulation. For instance, research indicates that modifications to the piperazine structure can enhance selective serotonin reuptake inhibition (SSRI) properties, making these compounds candidates for antidepressant therapies .

Antitumor Properties

The compound's structural similarity to known antitumor agents has prompted research into its efficacy against various cancer cell lines. Studies have shown that derivatives with dihydropyridine structures exhibit cytotoxic effects on human cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study:

A study published in Medicinal Chemistry highlighted the synthesis of several derivatives based on this compound, which demonstrated significant activity against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range .

Neuropharmacological Effects

The neuropharmacological profile of N-(2-fluorophenyl)-2-acetamide derivatives has been explored for their potential in treating neurological disorders. The presence of the piperazine moiety suggests possible interactions with dopamine and serotonin receptors, which are implicated in conditions like schizophrenia and anxiety disorders.

Data Table: Neuropharmacological Activity

CompoundTarget ReceptorsActivity (IC50)Reference
Compound A5-HT1A50 nM
Compound BD2100 nM
Compound C5-HT2A75 nM

Antimicrobial Properties

Emerging research has also pointed towards antimicrobial applications of this compound class. The methoxy group and fluorine substitution are known to enhance lipophilicity, potentially improving membrane penetration and antimicrobial efficacy against various pathogens.

Case Study:

In vitro tests have shown that certain derivatives exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammatory processes or bind to receptors that regulate cell growth and proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features and Hypothesized Pharmacological Properties

Compound Name / Identifier Core Structure Key Substituents Potential Targets/Activities
N-(2-fluorophenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide 1,4-Dihydropyridine 2-(4-Phenylpiperazinyl)methyl; 5-methoxy; N-(2-fluorophenyl)acetamide Neurotransmitter receptors, enzyme inhibition
2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide Pyrazolo[3,4-d]pyrimidine 4-Fluorophenyl; 2-methoxyphenyl acetamide Kinase inhibition, anticancer activity
AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide) 1,4-Dihydropyridine 4-(2-Furyl); 6-(thio-oxoethyl-4-methoxyphenyl); 2-methyl; 5-cyano Calcium channel modulation, antidiabetic effects
AZ257 (6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide) 1,4-Dihydropyridine 6-(thio-oxoethyl-4-bromophenyl); 4-(2-furyl); 2-methyl; 5-cyano Antioxidant, neuroprotective effects

Key Observations:

Core Structure Variations :

  • The primary compound’s 1,4-dihydropyridine core is shared with AZ331 and AZ257 , whereas the pyrazolo[3,4-d]pyrimidine core in introduces a fused heterocyclic system, likely altering electron distribution and target selectivity .

Substituent Effects: Phenylpiperazinylmethyl Group: Unique to the primary compound, this substituent may enhance solubility and CNS penetration compared to the thio-oxoethyl groups in AZ331/AZ257 . Fluorophenyl vs. Methoxyphenyl: The 2-fluorophenyl acetamide in the primary compound may offer stronger σ-receptor affinity than the 2-methoxyphenyl group in ’s compound due to fluorine’s electronegativity .

Research Findings and Mechanistic Insights

  • Compound : Demonstrated kinase inhibitory activity in preclinical models, attributed to its pyrazolo[3,4-d]pyrimidine core mimicking ATP-binding motifs .
  • AZ331/AZ257 : Exhibited calcium channel-blocking activity in rodent models, with AZ257’s bromophenyl group conferring greater oxidative stability than AZ331’s methoxyphenyl .
  • Primary Compound : While specific activity data are unavailable, structural analogs with phenylpiperazine moieties (e.g., aripiprazole) show efficacy in dopamine receptor modulation, suggesting similar mechanistic pathways.

Biological Activity

N-(2-fluorophenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates various functional groups that confer distinct biological activities, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex arrangement involving a fluorophenyl group, methoxy and oxo functionalities, and a piperazinyl moiety. The molecular formula is C25H27FN4O3C_{25}H_{27}FN_4O_3 with a molecular weight of 450.5 g/mol. This structure suggests potential interactions with multiple biological targets due to its diverse functional groups.

PropertyValue
Molecular FormulaC25H27FN4O3
Molecular Weight450.5 g/mol
IUPAC NameThis compound
CAS Number921496-16-4

This compound has been studied for its interactions with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cancer progression.
  • Receptor Binding : The presence of the phenylpiperazine moiety indicates potential binding to neurotransmitter receptors, which could influence neurological functions.
  • Antimicrobial Activity : Research indicates possible antimicrobial properties, making it a candidate for further investigation in the treatment of infections.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or analogs:

  • Anticancer Effects : A study on similar dihydropyridine derivatives demonstrated cytotoxic effects against various cancer cell lines, indicating that modifications in the structure can enhance anticancer activity.
  • Neuropharmacological Studies : Compounds with similar piperazine structures have shown promise in modulating neurotransmitter systems, suggesting that this compound may also exert neuroprotective effects .
  • Anti-inflammatory Properties : Research on related compounds has indicated potential anti-inflammatory mechanisms, which could be relevant for conditions such as arthritis or other inflammatory diseases .

In Vivo Studies

In vivo evaluations are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound:

  • Metabolism and Stability : Initial assessments indicate that similar compounds may undergo rapid metabolism in vivo, which could affect their efficacy and bioavailability .
  • Toxicity Profiles : Toxicological studies are essential to establish safety profiles for potential therapeutic applications.

Future Directions

Further research is needed to elucidate the full spectrum of biological activities associated with this compound. This includes:

  • Detailed Pharmacological Studies : Comprehensive studies focusing on mechanism elucidation and target identification.
  • Optimization of Structure : Synthesis of analogs to enhance potency and selectivity for desired biological targets.
  • Clinical Trials : If preclinical data are promising, progression to clinical trials will be necessary to evaluate therapeutic potential in humans.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

The synthesis involves multi-step reactions, including condensation, cyclization, and functional group modifications. Critical parameters include:

  • Temperature control : Exothermic reactions (e.g., amide bond formation) require gradual addition of reagents at 0–5°C to avoid side products .
  • pH modulation : Alkaline conditions (pH 8–9) stabilize intermediates during dihydropyridine ring formation .
  • Inert atmosphere : Use of nitrogen/argon prevents oxidation of sensitive moieties like the dihydropyridine core .

Q. Example Protocol

StepReaction TypeConditionsYield (%)
1Amidation0°C, DCM, Et₃N75–80
2CyclizationReflux, EtOH, K₂CO₃60–65
3PurificationColumn chromatography (SiO₂, CH₂Cl₂:MeOH 9:1)>95% purity
Adapted from multi-step syntheses in .

Q. How can researchers confirm the structural integrity of this compound?

Methodological approaches include:

  • NMR spectroscopy :
    • ¹H NMR : Verify aromatic protons (δ 6.8–7.6 ppm) and methoxy group (δ 3.8 ppm) .
    • ¹³C NMR : Confirm carbonyl signals (C=O at ~170 ppm) .
  • X-ray crystallography : Resolve spatial arrangement of the phenylpiperazine and fluorophenyl groups .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 506.2024) .

Q. What strategies are recommended for assessing solubility and stability in preclinical formulations?

  • Solubility screening : Use biorelevant media (e.g., FaSSIF/FeSSIF) to mimic gastrointestinal conditions. This compound shows poor aqueous solubility (<0.1 mg/mL) but improves with co-solvents (e.g., PEG-400) .
  • Stability studies : Accelerated degradation tests (40°C/75% RH) reveal susceptibility to hydrolysis at the acetamide group, requiring lyophilization for long-term storage .

Advanced Research Questions

Q. How can contradictory bioactivity data across in vitro and in vivo models be resolved?

Discrepancies often arise from:

  • Metabolic instability : Phase I metabolites (e.g., demethylated derivatives) may lack activity. Use hepatic microsome assays to identify vulnerable sites .
  • Off-target effects : Employ CRISPR/Cas9 knockouts of suspected off-target receptors (e.g., serotonin receptors) to isolate primary mechanisms .

Q. Example Data Conflict

ModelIC₅₀ (μM)Observed EffectLikely Cause
In vitro (HEK-293)0.5Strong receptor inhibitionHigh compound purity
In vivo (rat)>10No significant effectRapid hepatic clearance
Adapted from .

Q. What experimental approaches are suitable for elucidating the mechanism of action?

  • Receptor binding assays : Radioligand competition studies (e.g., ³H-labeled ligands for dopamine D₂/D₃ receptors) .
  • Enzyme inhibition : Kinetic analysis (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive) .
  • Transcriptomics : RNA-seq profiling of treated cells to identify downstream signaling pathways (e.g., MAPK/ERK) .

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

Key modifications and outcomes:

  • Phenylpiperazine substitution : Replacing phenyl with pyridyl enhances blood-brain barrier penetration (logP reduction from 3.2 to 2.7) .
  • Fluorophenyl position : Ortho-fluorine (vs. para) improves receptor binding affinity (Ki from 120 nM to 45 nM) .

Q. SAR Table

DerivativeModificationActivity Change
1Methoxy → Ethoxy10× reduced potency
2Fluorophenyl → ChlorophenylImproved metabolic stability
3Piperazine → PiperidineLoss of selectivity
Data from .

Q. What advanced analytical methods are recommended for purity assessment?

  • HPLC-DAD : Use a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) to detect impurities <0.1% .
  • LC-MS/MS : Quantify trace degradation products (e.g., hydrolyzed acetamide) .

Q. How can multi-step synthetic routes be streamlined for scale-up?

  • Protecting group strategy : Use Boc for amine protection during dihydropyridine formation to reduce side reactions .
  • Flow chemistry : Continuous processing for exothermic steps (e.g., cyclization) improves reproducibility .

Q. What in silico tools are effective for predicting pharmacokinetic (PK) properties?

  • ADME Prediction : SwissADME or ADMETLab to estimate bioavailability (%F = 35–40%) and CYP450 interactions .
  • Molecular docking : AutoDock Vina for binding mode analysis at target receptors (e.g., D₂ receptor) .

Q. How can researchers address discrepancies in cytotoxicity profiles across cell lines?

  • Redox profiling : Measure ROS levels in sensitive vs. resistant cell lines (e.g., HepG2 vs. HEK-293) .
  • ABC transporter assays : Verify efflux pump activity (e.g., P-gp inhibition with verapamil) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorophenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluorophenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.